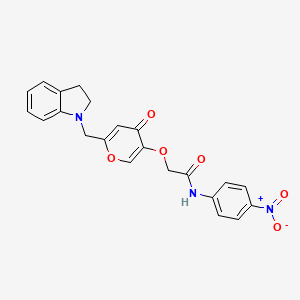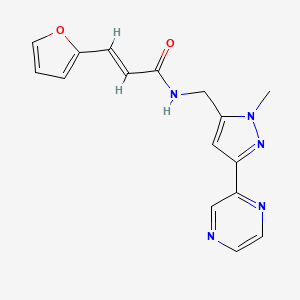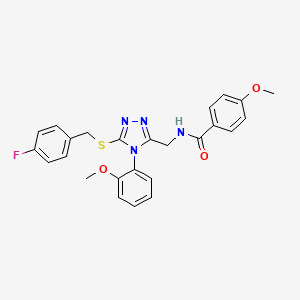![molecular formula C7H6BClO4 B2535848 (5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid CAS No. 2087452-50-2](/img/structure/B2535848.png)
(5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid” is a chemical compound with the molecular formula C7H6BClO4 . It has a molecular weight of 200.39 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H6BClO4/c9-4-1-2-5-7(13-3-12-5)6(4)8(10)11/h1-2,10-11H,3H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound has a predicted boiling point of 397.1±52.0 °C .Applications De Recherche Scientifique
Fluorescent Chemosensors
Boronic acids, including derivatives like (5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid, are utilized in the development of fluorescent chemosensors. These sensors are designed to probe carbohydrates and other bioactive substances, proving crucial in disease diagnosis and treatment. Boronic acids interact with cis-1,2- or 1,3-diol to form cyclic structures, serving as reporters in these sensors (Huang et al., 2012).
Sensing Applications
Boronic acids' interaction with diols and Lewis bases, like fluoride or cyanide anions, enables their use in various sensing applications. These applications range from biological labeling and protein manipulation to the development of therapeutic agents (Lacina et al., 2014).
Biomaterials Development
In biomaterials, boronic acids are known for their ability to bind with biologically relevant diols, including saccharides and peptidoglycans. This feature is exploited in the creation of hydrogels with dynamic covalent or responsive behavior, crucial for sensing, delivery, and materials chemistry (Brooks et al., 2018).
Reversible Covalent Bonding
The reversible covalent bonding capacity of boronic acids, as seen in this compound, is exploited in molecular recognition, sensing, and assembly. This property enables the construction of dynamic molecular assemblies and self-organizing systems, including macrocycles, cages, capsules, and polymers (Bull et al., 2013).
Biomedical Applications
In the biomedical field, boronic acid polymers, like those derived from this compound, are used in treating diseases such as HIV, obesity, diabetes, and cancer. Their unique reactivity and responsive nature make them valuable in synthesizing new biomaterials (Cambre & Sumerlin, 2011).
Electrochemical Sensing
Boronic acids are employed in electrochemical sensing for biological analytes, leveraging their binding with 1,2- or 1,3-diols to form cyclic complexes. These sensors are vital in health diagnostics and microbial electrochemistry (Li et al., 2015).
Boronic Acid Catalysis
Boronic acid catalysis is another area where this compound can be relevant. It utilizes inherent catalytic properties of boronic acids for organic reactions, molecular recognition, and assembly. This catalysis is crucial for creating densely functionalized cyclohexanes and other chemical compounds (Hashimoto et al., 2015).
Solvent Extraction
Boronic acids are used in solvent extraction processes, particularly for extracting boron from various solutions. This application leverages the efficient extraction capabilities of boronic acid derivatives (Karakaplan et al., 2004).
Pharmaceutical Agents
Boronic acid compounds, including this compound, are instrumental in developing potent enzyme inhibitors, boron neutron capture agents for cancer therapy, and as antibody mimics for recognizing important saccharides (Yang et al., 2003).
Building Blocks for Sensing and Separation
Boronic acids act as building blocks in monitoring, identifying, and isolating analytes in various environments. They form boronic esters with diols and interact with anions, making them suitable for sensing and separation protocols (Nishiyabu et al., 2011).
Cross-Coupling Reactions
This compound can be involved in cross-coupling reactions. For example, (2-Chlorobenzoyloxy)copper(I) catalyzes C–S cross-coupling with aryl boronic acids, forming diheteroaryl and diaryl thioethers (Guo et al., 2015).
Modulation of Lewis Acidity
The Lewis acidity of boron in compounds like this compound can be modulated using external stimuli like light. This modulation controls chemical processes catalyzed by boronic acids and influences the behavior of functional materials containing them (Lemieux et al., 2008).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(5-chloro-1,3-benzodioxol-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO4/c9-4-1-2-5-7(13-3-12-5)6(4)8(10)11/h1-2,10-11H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUBGVPJUUYQRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=C1OCO2)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2535765.png)
![N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2535766.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholinomethyl)-4H-chromen-4-one](/img/structure/B2535768.png)
![4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide](/img/structure/B2535769.png)


![5-(cyclopropylcarbonyl)-N-(3-methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2535777.png)

![4-[benzyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2535782.png)


![1-(4-chlorophenyl)-N-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2535785.png)
![N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2535786.png)